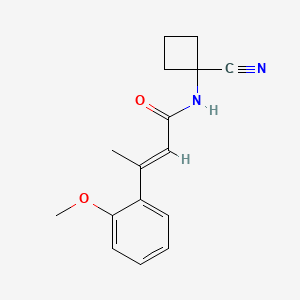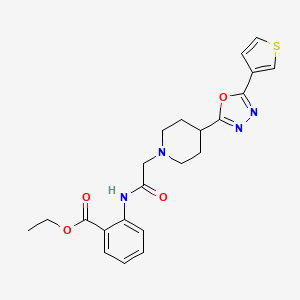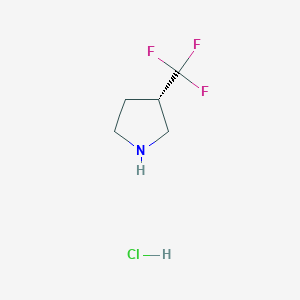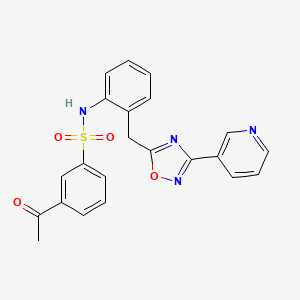
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various autoimmune disorders and cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a selective and reversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the activation of B cells and other immune cells. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of various immune responses. Inhibition of BTK by (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide leads to the suppression of these immune responses, which can be beneficial in the treatment of autoimmune disorders and cancers.
Biochemical and Physiological Effects:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to suppress the activation of B cells and other immune cells, leading to the suppression of immune responses. In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in lab experiments is its selective and reversible inhibition of BTK. This allows for the specific targeting of B cells and other immune cells, which can be beneficial in the treatment of autoimmune disorders and cancers. However, the main limitation of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is its low solubility, which can make it difficult to administer in vivo. In addition, the efficacy of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in clinical trials is still being evaluated, and its long-term safety profile is not fully understood.
Direcciones Futuras
There are several future directions for the research and development of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. First, further preclinical studies are needed to fully understand the mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide and its potential therapeutic applications. Second, clinical trials are needed to evaluate the efficacy and safety of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in patients with autoimmune disorders and cancers. Third, the development of more potent and soluble BTK inhibitors is needed to improve the efficacy and pharmacokinetic properties of this class of compounds. Finally, the development of combination therapies that target multiple signaling pathways in immune cells and cancer cells may improve the overall efficacy of BTK inhibitors such as (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.
Conclusion:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a promising small molecule inhibitor that has shown potential as a treatment for autoimmune disorders and cancers. Its selective and reversible inhibition of BTK makes it a valuable tool for studying the role of B cells and other immune cells in disease pathogenesis. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.
Métodos De Síntesis
The synthesis of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide involves the reaction of 1-cyanocyclobutanecarboxylic acid with 2-methoxyphenylacetic acid to form the corresponding acid chloride. This intermediate is then reacted with (E)-3-(dimethylamino)-1-propenylamine to yield (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. The overall yield of this process is around 25%.
Aplicaciones Científicas De Investigación
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been extensively studied in preclinical models of autoimmune disorders and cancers. In vitro studies have shown that (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of immune responses, which can be beneficial in the treatment of autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.
In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors. The mechanism of this anti-tumor activity is not fully understood, but it is believed to involve the inhibition of BTK and other signaling pathways that are important for cancer cell survival and proliferation.
Propiedades
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-6-3-4-7-14(13)20-2)10-15(19)18-16(11-17)8-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,19)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMIXAFDRLHZLD-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCC1)C#N)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1(CCC1)C#N)/C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)







